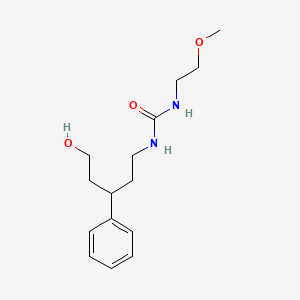

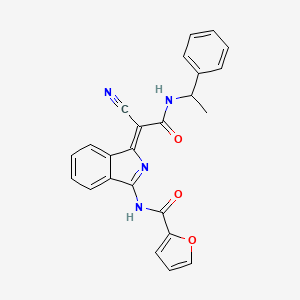

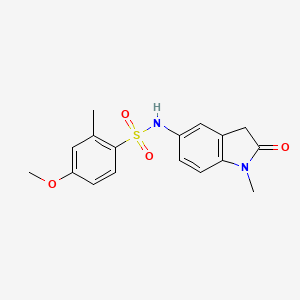

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and biological activities of structurally related compounds, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest, involving the formation of amide bonds and the functionalization of pyrazole and pyridine moieties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods. In the case of the related compounds, structures were determined using 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques would also be applicable for analyzing the molecular structure of this compound, ensuring the correct synthesis and identification of the target molecule.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can vary depending on the substituents and reaction conditions. For example, a different product was formed when the reaction of acid chloride with 2,3-diaminopyridine was conducted in the presence of a base in benzene for 5 hours . This indicates that the compound of interest may also undergo various chemical reactions leading to different products, depending on the specific reaction conditions employed.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the related pyrazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties . These activities were evaluated through biological assays, and molecular docking studies were performed to understand the probable binding model with the cyclooxygenase enzyme . Such studies could be indicative of the potential biological activities of this compound, and similar assays and computational studies could be conducted to explore its properties.

Applications De Recherche Scientifique

Chemical Structure and Reactivity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a compound with potential implications in various fields of scientific research, notably in the development of pharmaceutical agents. Its structure, characterized by the presence of a pyrazole ring attached to a pyridazine ring and a fluorophenyl group, suggests a basis for diverse chemical reactivity and biological activity. Studies on similar compounds have demonstrated their utility in synthesizing novel heterocyclic compounds, which are critical in drug discovery and development for their broad range of biological activities (Yıldırım et al., 2005; Higasio & Shoji, 2001).

Antimycobacterial Activity

Compounds with a structural resemblance to this compound have been explored for their antimycobacterial properties. Derivatives of pyrazinecarboxylic acids, for example, have shown activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in the treatment of tuberculosis. This suggests that the compound could serve as a lead structure for the development of new antimycobacterial agents (Gezginci et al., 1998).

Anticancer and Antimicrobial Applications

Research into similar compounds has revealed their potential in anticancer and antimicrobial applications. For instance, fluoro-substituted benzo[b]pyran derivatives have shown significant anti-lung cancer activity, suggesting the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005). Furthermore, various heterocyclic compounds have demonstrated a range of antimicrobial activities, underlining the importance of such structures in developing new antimicrobial agents (Fahim et al., 2021).

Molecular Docking and Drug Design

The compound's unique structure makes it a candidate for molecular docking studies, which are essential in the drug design process. By understanding how such compounds interact with biological targets at the molecular level, researchers can design more effective drugs with specific actions. This approach is crucial in the development of targeted therapies for various diseases (Shim et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O/c20-15-3-1-4-16(13-15)22-19(27)14-7-11-25(12-8-14)17-5-6-18(24-23-17)26-10-2-9-21-26/h1-6,9-10,13-14H,7-8,11-12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSICRTUSOAVYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)